![molecular formula C14H12BrNO4 B2834763 [Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 386276-93-3](/img/structure/B2834763.png)
[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen, and a phenyl group, which is a functional group comprised of six carbon atoms bonded in a hexagonal planar ring . The molecule also contains a carbamoyl group (NH2CO), a bromine atom, and a carboxylate ester group (CO2CH3).
Applications De Recherche Scientifique
Palladium-Catalyzed Arylations
"[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate" has been utilized in the palladium-catalyzed direct arylation of heteroaromatics. Specifically, methyl 5-bromo-2-furoate, a related compound, serves as an alternative to 2-halofurans for such reactions, providing an efficient pathway to synthesize biheteroaryls. These substrates, due to their ester groups at C5, prevent dimer or oligomer formation, enhancing yield and variety in the coupling of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).
Hofmann Rearrangement Mediation
The compound is also relevant in the context of Hofmann rearrangement of carboxamides mediated by N-Bromoacetamide. This efficient procedure is pivotal for generating various protected amines or diamines, crucial precursors in synthetic chemistry. The procedure minimizes side products and enhances yields, particularly in the production of methyl and benzyl carbamates (Jevtić, Dǒsen-Micovic, Ivanović, & Ivanovic, 2016).
Synthesis of Antimicrobial Agents
The synthesis and characterization of certain derivatives, including the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate, lead to compounds with potential as antimicrobial agents. These derivatives, after a series of reactions, yield compounds like azetidines, which are then screened for antimicrobial activity, showcasing the chemical's utility in developing new antimicrobial solutions (Doraswamy & Ramana, 2013).
Propriétés
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-16(10-5-3-2-4-6-10)13(17)9-19-14(18)11-7-8-12(15)20-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVKWWLTZNYJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

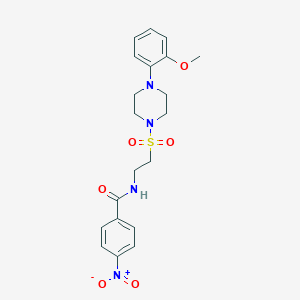
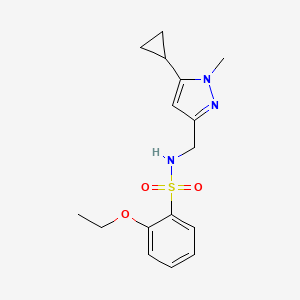
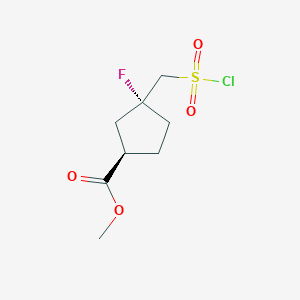
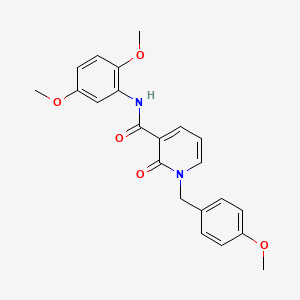
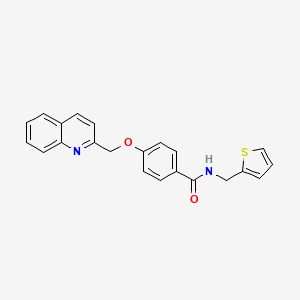
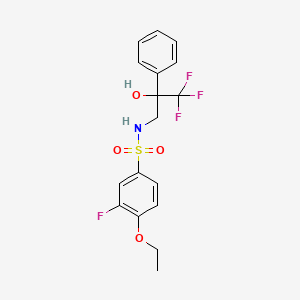
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)
![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)
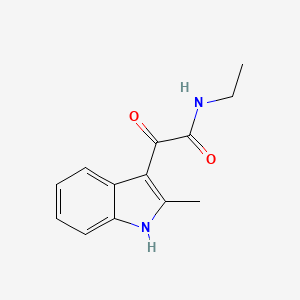
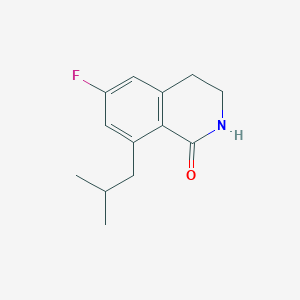
![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)
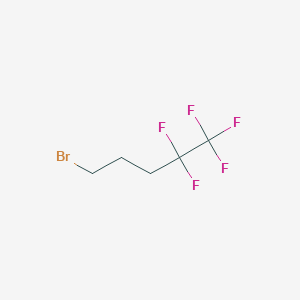
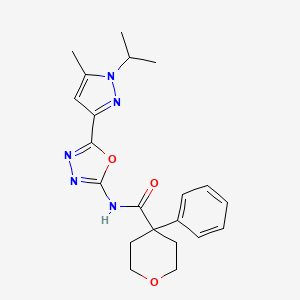
![2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2834703.png)